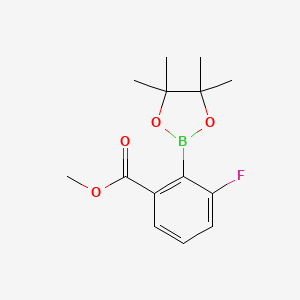

Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials chemistry . This compound features a benzoate ester core substituted with a fluorine atom at the 3-position and a pinacol-protected boronate group at the 2-position. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group enhances stability and solubility, making the compound suitable for catalytic transformations under mild conditions .

Key applications include its role as an intermediate in synthesizing fluorinated aromatic compounds, which are prevalent in drug discovery (e.g., kinase inhibitors or anti-inflammatory agents) . Its molecular formula is C₁₄H₁₇BFO₄, with a molecular weight of 280.10 g/mol .

Properties

IUPAC Name |

methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-9(12(17)18-5)7-6-8-10(11)16/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZICXJNAGSJSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-fluorobenzoic acid with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and a suitable solvent, like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate can undergo various chemical reactions, including:

Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

Reduction: The compound can be reduced to remove the fluorine atom or modify the boronic ester group.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving mild heating and the presence of a base.

Major Products Formed:

Oxidation: Fluorinated carboxylic acids or their derivatives.

Reduction: Hydroxylated or de-fluorinated compounds.

Substitution: Various boronic acid derivatives or esters.

Scientific Research Applications

This compound finds applications in various fields of scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.

Medicine: It serves as a precursor in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The fluorine atom enhances the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between Methyl 3-fluoro-2-(dioxaborolanyl)benzoate and analogous compounds:

Key Comparative Insights :

Substituent Electronic Effects: The 3-fluoro substituent in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability in cross-couplings . In contrast, the 3-trifluoromethyl analog (MFCD16996393) exhibits stronger electron-withdrawing properties, accelerating oxidative addition in palladium-catalyzed reactions but requiring stricter anhydrous conditions . Amino-substituted derivatives (e.g., Methyl 2-amino-3-(dioxaborolanyl)benzoate) enable chelation-directed functionalization, useful for synthesizing ortho-substituted biaryls .

Steric and Regiochemical Considerations: Methyl 4-fluoro-2-(dioxaborolanyl)benzoate (CAS 1400976-17-1) demonstrates altered regioselectivity compared to the 3-fluoro isomer due to fluorine’s para-directing influence in electrophilic substitutions .

Boronated Naphthalene Derivatives :

- Methyl 6-(dioxaborolanyl)-2-naphthoate (CAS 51) extends conjugation, making it valuable in organic electronics. Its extended aromatic system enhances charge transport in polymer-based semiconductors .

Biological Activity

Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS: 2231129-85-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings and data.

- Molecular Formula : C14H18BFO4

- Molecular Weight : 280.1 g/mol

- Purity : 95%

- IUPAC Name : this compound

- SMILES Notation : O=C(OC)C1=CC=CC(F)=C1B2OC(C)(C)C(C)(C)O2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential for reactivity in boron-mediated reactions and interactions with biomolecules.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported for related compounds against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. MIC values ranged from 0.5 to 8 μg/mL depending on the specific compound structure and modifications .

Cytotoxicity Studies

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For example:

- A related compound exhibited an IC50 value of against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while showing significantly less toxicity towards non-cancerous cell lines .

Case Studies

Several case studies have been conducted to evaluate the pharmacological properties of compounds related to this compound:

- Case Study on Antibacterial Activity :

- Case Study on Anticancer Activity :

Research Findings Summary Table

| Study Focus | Compound Tested | MIC/IC50 Values | Key Findings |

|---|---|---|---|

| Antibacterial | Dioxaborolane derivative | 0.25 - 8 μg/mL | Effective against MRSA and VRE |

| Anticancer | Similar dioxaborolane derivatives | IC50 = 0.126 μM | Inhibits proliferation in TNBC cell lines |

| Pharmacokinetics | Various derivatives | Cmax = 592 ± 62 mg/mL | Moderate exposure with slow elimination |

Q & A

Basic Research Questions

What are the recommended synthetic routes for Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or esterification of boronic acid pinacol ester intermediates. For example:

Boronate Ester Formation : React 3-fluoro-2-bromobenzoic acid with pinacolborane under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12 hours .

Esterification : Treat the resulting boronic acid pinacol ester with methyl iodide in the presence of K₂CO₃ in DMF at room temperature .

Key Considerations :

- Use inert conditions (N₂/Ar) to prevent boronate hydrolysis.

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) or ¹¹B NMR for boron signal at δ ~30 ppm .

How is this compound characterized to confirm its structural integrity?

Methodological Answer:

A multi-technique approach is essential:

NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.3 ppm for pinacol), and ester methyl (δ 3.9 ppm) .

- ¹³C NMR : Confirm the ester carbonyl (δ ~167 ppm) and boronate quaternary carbons .

- ¹¹B NMR : A sharp singlet at δ ~30 ppm confirms the boronate ester .

Mass Spectrometry : ESI-MS (m/z calculated for C₁₄H₁₇BFO₄: [M+H]⁺ = 294.12) .

X-ray Crystallography (if crystalline): Resolve the dihedral angle between the benzoate and dioxaborolane rings (typically ~45°) .

What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (P280-P305+P351+P338 codes) .

- Storage : Keep in a desiccator at 0–6°C under inert gas to prevent hydrolysis .

- Spill Management : Use dry sand or vermiculite; avoid water due to boronate reactivity .

Advanced Research Questions

How does the fluorine substituent influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

The meta-fluorine group:

- Electron-Withdrawing Effect : Enhates electrophilicity of the adjacent boronate, increasing coupling rates with electron-rich aryl halides.

- Steric Impact : Minimal steric hindrance compared to ortho-substituents, as shown in comparative studies with non-fluorinated analogs (yield difference: ~15–20%) .

Experimental Design : - Compare coupling yields (GC-MS analysis) using 2-fluorophenyl vs. 3-fluorophenyl boronate esters under identical conditions (Pd(OAc)₂, SPhos, K₃PO₄, 80°C).

How to address contradictory data in cross-coupling reaction yields?

Methodological Answer:

Contradictions often arise from:

Moisture Sensitivity : Trace H₂O hydrolyzes the boronate (monitor via ¹¹B NMR). Use molecular sieves or rigorous drying .

Catalyst Poisoning : Fluorine may interact with Pd catalysts. Test alternative ligands (e.g., XPhos instead of SPhos) .

Substrate Purity : HPLC-grade solvents and recrystallized boronate esters reduce side reactions (e.g., protodeboronation) .

What are the stability profiles of this compound under varying solvent systems?

Methodological Answer:

Stability studies (HPLC tracking over 72 hours):

| Solvent | Decomposition (%) | Key Degradant |

|---|---|---|

| DMSO | <5% | Benzoic acid |

| THF | 10–15% | Boronic acid |

| Water | >90% | Hydrolyzed ester |

| Recommendations : |

How to mitigate by-product formation during esterification?

Methodological Answer:

Common by-products include methyl 3-fluoro-2-hydroxybenzoate (from boronate hydrolysis) and dimethyl ether (over-alkylation). Mitigation strategies:

Low-Temperature Esterification : Perform at 0°C with slow addition of methyl iodide .

Acid Scavengers : Add 2,6-lutidine to neutralize HBr generated during reaction .

Purification : Use silica gel chromatography (hexane:EtOAc gradient) to isolate the product (Rf = 0.45) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.